6-Bromo-3-methyl-4-nitro-1H-indazole
Overview
Description
6-Bromo-3-methyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-4-nitro-1H-indazole typically involves the following steps:
Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-4-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 6-Bromo-3-methyl-4-amino-1H-indazole.
Reduction: Formation of 6-Bromo-3-methyl-4-amino-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-methyl-4-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-1H-indazole: Lacks the nitro group, which may result in different biological activities.
3-Methyl-4-nitro-1H-indazole: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-4-nitro-1H-indazole: Lacks the methyl group, which may influence its chemical properties and biological activities.
Uniqueness
6-Bromo-3-methyl-4-nitro-1H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of groups provides a unique set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-3-methyl-4-nitro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-8-6(11-10-4)2-5(9)3-7(8)12(13)14/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNIRNJKKPLEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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